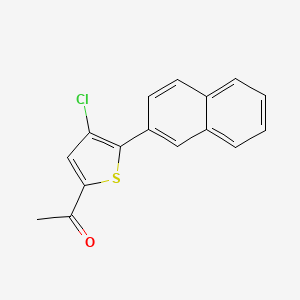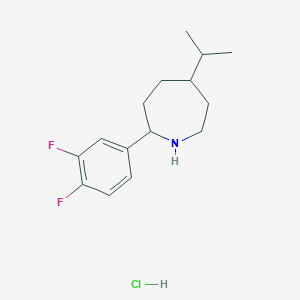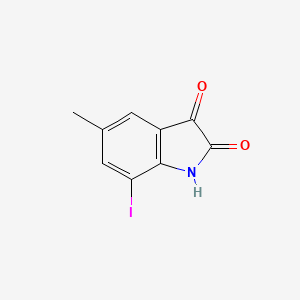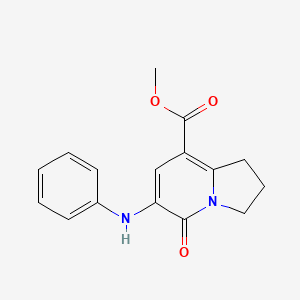
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound with the molecular formula C16H16N2O3. This compound is known for its unique structure, which includes an indolizine ring system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a ketoester, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketone groups to alcohols or amines.
Substitution: Common in modifying the phenylamino group or the ester functionality.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could modulate inflammatory pathways by inhibiting key signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-anilino-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Uniqueness
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate is unique due to its specific indolizine ring structure and the presence of both phenylamino and ester functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
612065-18-6 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
methyl 6-anilino-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)12-10-13(17-11-6-3-2-4-7-11)15(19)18-9-5-8-14(12)18/h2-4,6-7,10,17H,5,8-9H2,1H3 |
Clave InChI |
UEZUJERGMQNARP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



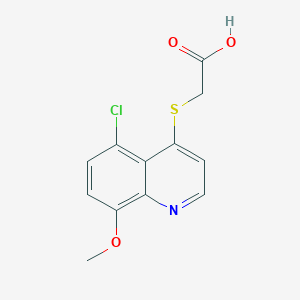
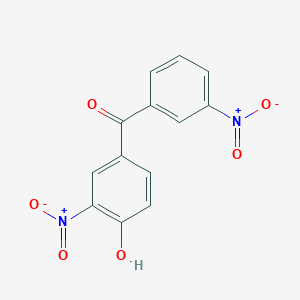
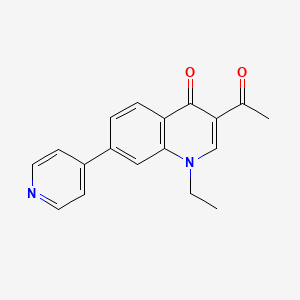
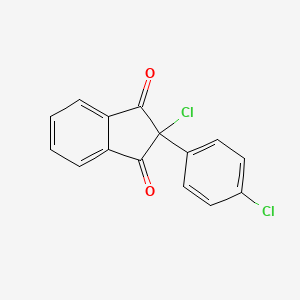
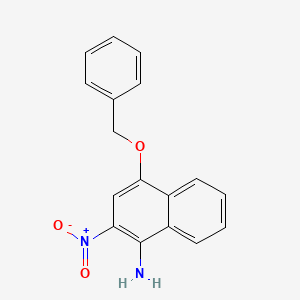
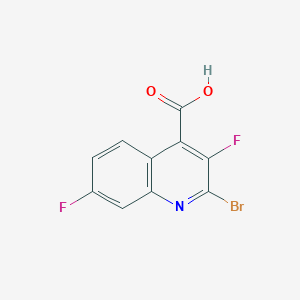
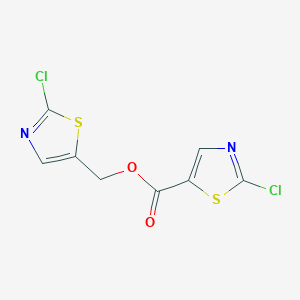
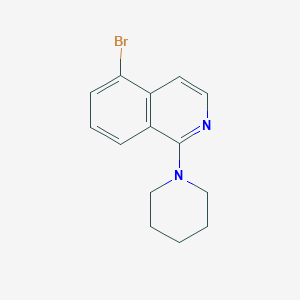

![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)
